molecular formula C20H24N2O3 B14442546 (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine CAS No. 76515-69-0

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine

Cat. No.: B14442546
CAS No.: 76515-69-0
M. Wt: 340.4 g/mol
InChI Key: ZRIAWIFMWKZLGY-UHFFFAOYSA-N
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Description

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine is an organic compound that features a heptyloxy group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine typically involves a multi-step process:

    Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-(heptyloxy)phenol.

    Nitration: The 4-(heptyloxy)phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-(heptyloxy)-1-nitrobenzene.

    Formation of the Methanimine Linkage: The final step involves the condensation of 4-(heptyloxy)-1-nitrobenzene with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The phenyl rings can undergo oxidation reactions to form quinones using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives

    Oxidation: Quinones

Scientific Research Applications

(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the heptyloxy and phenyl groups can interact with hydrophobic regions of proteins, affecting their function and activity.

Properties

CAS No.

76515-69-0

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-heptoxyphenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C20H24N2O3/c1-2-3-4-5-6-15-25-20-13-9-18(10-14-20)21-16-17-7-11-19(12-8-17)22(23)24/h7-14,16H,2-6,15H2,1H3

InChI Key

ZRIAWIFMWKZLGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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